Fenbendazole-amine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Possible Research Areas:

Here are some potential areas where Fenbendazole amine hydrochloride might be explored in scientific research, though confirmation of its use requires further investigation:

- Drug Development: Fenbendazole amine hydrochloride could be a potential intermediate or precursor in the synthesis of new anthelmintic drugs. Researchers might be investigating its properties to develop more potent or targeted antiparasitic medications [].

- Alternative Delivery Methods: Modification of the Fenbendazole molecule through creation of a salt form like the amine hydrochloride could be a strategy to improve its solubility or absorption for specific delivery methods. This could be relevant for research on topical formulations or targeted drug delivery systems [].

- In Vitro Studies: Fenbendazole amine hydrochloride might be used in in vitro (laboratory) studies to investigate the mechanism of action of Fenbendazole against parasitic worms. This could involve isolating the compound and testing its effects on worm motility or other physiological processes [].

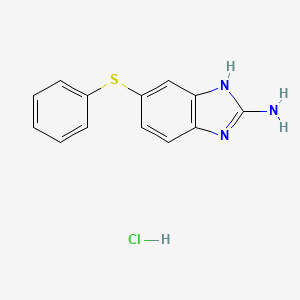

Fenbendazole-amine Hydrochloride is a derivative of fenbendazole, a broad-spectrum benzimidazole anthelmintic primarily used to treat parasitic infections in animals. It has gained attention for its potential applications in human medicine due to its moderate toxicity profile and ability to disrupt microtubule dynamics in cancer cells. The chemical structure of Fenbendazole-amine Hydrochloride is represented by the formula , indicating the presence of chlorine, nitrogen, and sulfur atoms that contribute to its biological activity and pharmacological properties .

- Condensation Reaction: This step typically involves reacting 5-chloro-2-nitroaniline with sodium thiophenolate to form 5-thiophenyl-2-nitroaniline.

- Reduction Reaction: The nitro compound undergoes reduction to yield 4-thiophenyl o-phenylenediamine.

- Cyclization Reaction: This final step entails mixing the diamine with N-(trichloromethyl) methyl carbamate, leading to the formation of Fenbendazole .

These reactions are characterized by their mild conditions and straightforward operation, making them suitable for industrial production.

Fenbendazole-amine Hydrochloride exhibits significant biological activity, particularly as a microtubule destabilizing agent. It disrupts microtubule dynamics, which is crucial for cell division, thereby inducing apoptosis in cancer cells. Studies have shown that it modulates multiple cellular pathways, including the activation of p53 and downregulation of glucose transporters like GLUT, affecting metabolic processes in cancer cells . Its low toxicity profile makes it a candidate for repurposing in cancer therapy.

The synthesis methods for Fenbendazole-amine Hydrochloride are efficient and environmentally friendly. The process begins with:

- Condensation: Reacting 5-chloro-2-nitroaniline with sodium thiophenolate in n-propanol under nitrogen atmosphere.

- Reduction: Utilizing Raney nickel for catalytic hydrogenation to convert the nitro group to an amine.

- Cyclization: Employing N-(trichloromethyl) methyl carbamate as a cyclization agent to form the final product .

This method minimizes waste and avoids byproducts like ammonium chloride, making it economically viable.

Fenbendazole-amine Hydrochloride is primarily used in veterinary medicine as an anthelmintic agent against gastrointestinal parasites. Its potential applications extend to human medicine, particularly in oncology, where it may serve as an adjunct treatment for certain cancers due to its ability to induce cell cycle arrest and apoptosis in malignant cells . Additionally, its safety profile allows for exploration in various therapeutic contexts.

Research has indicated that Fenbendazole-amine Hydrochloride interacts with multiple cellular pathways, influencing cell cycle progression and metabolic processes. Interaction studies have demonstrated that its antitumor effects are mediated through:

- Disruption of Microtubule Dynamics: Leading to mitotic arrest.

- Modulation of Gene Expression: Affecting pathways related to apoptosis and cell survival.

- Alteration of Glucose Metabolism: Resulting from downregulation of glucose transporters .

These interactions highlight its multifaceted role in cellular biology.

Several compounds share structural and functional similarities with Fenbendazole-amine Hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Albendazole | Benzimidazole | Anthelmintic | Broader spectrum against nematodes and cestodes |

| Mebendazole | Benzimidazole | Anthelmintic | Effective against a wide range of intestinal worms |

| Thiabendazole | Benzimidazole | Antifungal/Anthelmintic | Also exhibits antifungal properties |

| Oxfendazole | Benzimidazole | Anthelmintic | Used primarily in livestock |

Fenbendazole-amine Hydrochloride is unique due to its dual potential as both an anthelmintic and an anticancer agent, distinguishing it from other benzimidazoles that primarily target parasitic infections without significant anti-cancer activity.

Fenbendazole-amine Hydrochloride is a chemical compound with the molecular formula C₁₃H₁₂ClN₃S [1]. The structure consists of a benzimidazole core with an amine group at the 2-position and a phenylthio substituent at position 5 or 6, depending on the numbering convention used [1] [2]. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the parent compound fenbendazole-amine (C₁₃H₁₁N₃S) [3].

The structural representation can be described as 6-phenylsulfanyl-1H-benzimidazol-2-amine hydrochloride or 5-phenylthio-2-aminobenzimidazole hydrochloride, with both nomenclatures being acceptable depending on the numbering system employed [1] [4]. The compound features a bicyclic aromatic system with the benzimidazole core, to which a phenyl ring is attached via a sulfur atom bridge [5]. The amine group at position 2 of the benzimidazole ring and the hydrochloride salt formation are key structural features that influence its chemical behavior and physical properties [6].

The structural formula can be represented in various notations, including SMILES notation as "C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N.Cl" [1]. This notation clearly indicates the connectivity between atoms, showing the phenyl ring connected to the benzimidazole core through a sulfur atom, with the amine group at the 2-position of the benzimidazole and the chloride counterion [1] [3].

Benzimidazole Core Structure Analysis

The benzimidazole core is a heterocyclic aromatic organic compound that forms the fundamental structural unit of Fenbendazole-amine Hydrochloride [12]. This bicyclic structure consists of a benzene ring fused with an imidazole ring at positions 4 and 5, creating a stable aromatic system [12] [18]. The benzimidazole nucleus contributes significantly to the compound's chemical behavior and reactivity patterns [18].

The benzimidazole core exhibits complete aromaticity, with a planar structure that allows for efficient electron delocalization throughout the ring system [19] [20]. This planar configuration is essential for its stability and influences its interaction with various biological targets through mechanisms such as π-π stacking and hydrogen bonding [18]. The nitrogen atoms at positions 1 and 3 of the imidazole portion play crucial roles in the compound's chemical properties, with the N-1 position being particularly important as a site for protonation or deprotonation [20] [24].

The benzimidazole structure itself has a melting point range of 169-171°C, indicating its thermal stability [19]. It possesses a pKa value of 5.53 at 25°C, demonstrating its weakly basic nature [19] [25]. This basicity is somewhat lower than that of imidazole alone, due to the electron-withdrawing effect of the fused benzene ring [25]. The unsubstituted benzimidazole exhibits a characteristic UV absorption maximum at 271 nm when measured in methanol, which serves as a reference point for understanding the spectroscopic properties of its derivatives [19].

In Fenbendazole-amine Hydrochloride, the benzimidazole core is substituted with an amine group at the 2-position, which enhances its basicity and provides a site for hydrogen bonding interactions [1] [3]. The phenylthio substituent at position 5 (or 6) introduces additional structural complexity and modifies the electronic distribution within the molecule, affecting its physical and chemical properties [1] [5].

Physical Properties

Molecular Weight Determination (277.772 g/mol)

The molecular weight of Fenbendazole-amine Hydrochloride has been precisely determined to be 277.772 g/mol [1] [2]. This value is derived from the sum of the atomic weights of all constituent atoms in the molecular formula C₁₃H₁₂ClN₃S [4]. The molecular weight calculation includes 13 carbon atoms (12.011 g/mol each), 12 hydrogen atoms (1.008 g/mol each), 1 chlorine atom (35.453 g/mol), 3 nitrogen atoms (14.007 g/mol each), and 1 sulfur atom (32.065 g/mol) [1] [3].

The monoisotopic mass of Fenbendazole-amine Hydrochloride has been reported as 277.044046 Da, which represents the exact mass based on the most abundant isotopes of each element [1] [2]. This precise mass value is particularly important for mass spectrometric analysis and identification of the compound [1]. The parent compound, Fenbendazole-amine without the hydrochloride salt, has a molecular weight of 241.312 g/mol, with the difference accounting for the hydrochloride portion (HCl, 36.461 g/mol) [3] [6].

The molecular weight determination is essential for various analytical procedures, including chromatographic methods, where it serves as a reference parameter for compound identification and purity assessment [1] [4]. The accurate molecular weight also facilitates the calculation of molar concentrations for solution preparation in analytical and research applications [4].

Melting and Boiling Point Characteristics

The specific melting point of Fenbendazole-amine Hydrochloride has not been explicitly reported in the available literature [4] [5]. However, insights can be gained by examining related compounds and structural features that influence thermal properties [22] [26].

Spectroscopic Profiles

UV-Visible Spectroscopic Characteristics

Fenbendazole-amine Hydrochloride exhibits distinctive ultraviolet-visible (UV-Vis) spectroscopic characteristics that are valuable for its identification and quantitative analysis [13]. The compound shows a maximum absorption wavelength (λmax) at approximately 221 nm, which serves as a key identifier in UV detection methods [13]. This absorption maximum is primarily attributed to π→π* electronic transitions within the aromatic benzimidazole core and the phenylthio substituent [13] [23].

The UV-Vis spectroscopic profile of Fenbendazole-amine Hydrochloride differs somewhat from that of the unsubstituted benzimidazole, which typically shows a λmax at 271 nm in methanol [19]. This shift in absorption maximum reflects the influence of the amine group at the 2-position and the phenylthio substituent, which modify the electronic distribution within the molecule [13] [19].

UV-Vis spectroscopy serves as an important analytical tool for the quantitative determination of Fenbendazole-amine Hydrochloride, with validated methods demonstrating linearity in the concentration range of 1-10 μg/ml [13]. The limit of detection (LOD) has been reported as 0.0044 μg, and the limit of quantitation (LOQ) as 0.013 μg, indicating high sensitivity for this analytical approach [13]. These parameters are crucial for quality control and purity assessment of the compound [13].

The UV-Vis spectroscopic method has been validated according to International Council for Harmonisation guidelines, showing good accuracy, precision, and robustness for routine analysis of Fenbendazole-amine Hydrochloride [13]. The method's simplicity and cost-effectiveness make it particularly valuable for pharmaceutical analysis and quality control applications [13].

Infrared and Raman Spectroscopic Fingerprints

Infrared (IR) and Raman spectroscopy provide complementary information about the molecular structure and vibrational modes of Fenbendazole-amine Hydrochloride [17] [23]. While specific spectral data for this compound is limited in the literature, insights can be drawn from studies on related benzimidazole derivatives and the parent compound [17] [23].

In the infrared spectrum, Fenbendazole-amine Hydrochloride would be expected to show characteristic absorption bands corresponding to its key functional groups [23]. The N-H stretching vibrations of the amine group and the benzimidazole N-H typically appear in the region of approximately 3400 cm⁻¹ [23]. The C=N stretching vibration of the benzimidazole ring is generally observed in the range of 1520-1620 cm⁻¹, with studies on similar compounds reporting values around 1522-1523 cm⁻¹ [23]. Additionally, the C-S stretching vibration associated with the phenylthio group would be expected in the range of 700-800 cm⁻¹ [23].

Raman spectroscopy studies on related compounds like Fenbendazole have revealed enhanced frequencies at specific wavenumbers that are characteristic of the molecular structure [17]. For Fenbendazole, significant enhancements have been observed at 851 cm⁻¹, 1222 cm⁻¹, 1425 cm⁻¹, and 1566 cm⁻¹ [17]. These enhanced frequencies are associated with various vibrational modes of the benzimidazole core and its substituents [17]. Research has indicated that the imidazole portion of the molecule tends to adsorb vertically to substrate surfaces during surface-enhanced Raman spectroscopy studies, providing insights into the molecular orientation and interaction capabilities of these compounds [17].

Both IR and Raman spectroscopic techniques serve as valuable tools for structural confirmation, identification of functional groups, and assessment of molecular interactions in Fenbendazole-amine Hydrochloride and related compounds [17] [23]. The complementary nature of these techniques allows for a more comprehensive understanding of the molecular structure and vibrational characteristics [23].

Nuclear Magnetic Resonance Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and atomic environments of Fenbendazole-amine Hydrochloride [24]. While specific NMR data for this compound is not extensively documented in the available literature, the characteristic patterns can be inferred from studies on similar benzimidazole derivatives [23] [24].

In proton NMR (¹H-NMR) spectroscopy, Fenbendazole-amine Hydrochloride would exhibit signals characteristic of its aromatic protons in the chemical shift range of δ 7.0-8.0 ppm [23] [24]. These signals correspond to the protons on both the benzimidazole ring and the phenyl ring of the phenylthio substituent [24]. The NH protons of the benzimidazole core and the amine group typically appear as broad signals at higher chemical shifts, generally in the range of δ 10-12 ppm, though these signals can be variable depending on solvent and concentration conditions [23] [24].

Carbon-13 NMR (¹³C-NMR) spectroscopy of benzimidazole derivatives typically shows signals for aromatic carbons in the range of δ 115-144 ppm [24] [25]. The carbon at the C-2 position of the benzimidazole ring, which is attached to the amine group in Fenbendazole-amine Hydrochloride, would be expected to appear at a higher chemical shift, typically around δ 150-160 ppm, due to the deshielding effect of the adjacent nitrogen atoms [24]. The carbon atoms of the phenyl ring would also produce characteristic signals within the aromatic region [24].

NMR spectroscopy is particularly valuable for distinguishing between different tautomeric forms that may exist in benzimidazole derivatives [24]. The tautomeric equilibrium between pyrrole-like and pyridine-like forms can be assessed through careful analysis of chemical shifts, especially those of the carbon atoms at positions 4 and 7 of the benzimidazole ring [24]. This information provides insights into the predominant tautomeric form of Fenbendazole-amine Hydrochloride in solution [24].

Mass Spectrometry Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and structural fragments of Fenbendazole-amine Hydrochloride, aiding in its identification and structural elucidation [1] [16]. The molecular ion peak [M]⁺ appears at m/z 277.044, corresponding to the monoisotopic mass of the compound C₁₃H₁₂ClN₃S [1] [2]. This peak serves as a primary identifier in mass spectrometric analysis [1].

The fragmentation pattern of Fenbendazole-amine Hydrochloride follows characteristic pathways that reflect its structural components [16]. A significant fragment is formed through the loss of HCl from the molecular ion, resulting in a peak at m/z 241.312, which corresponds to the parent compound Fenbendazole-amine (C₁₃H₁₁N₃S) [3] [16]. This fragmentation is common for hydrochloride salts and represents the loss of the salt component [16].

Another major fragmentation pathway involves the cleavage of the phenylthio group from the molecule [16]. This results in a fragment with m/z 168.044, corresponding to the formula C₇H₆N₃⁺ [16]. Further fragmentation can lead to the formation of the benzimidazole core fragment with m/z 118.043 (C₇H₆N₂⁺), which is a characteristic fragment for benzimidazole derivatives [16] [19].

The phenylthio portion can also appear as a separate fragment with m/z 109.011 (C₆H₅S⁺) [16]. Additionally, the imidazole fragment may be observed at m/z 68.026 (C₃H₄N₂⁺) [16]. These fragmentation patterns are consistent with the structural features of Fenbendazole-amine Hydrochloride and provide valuable information for its identification and structural confirmation [16].

m-Dichlorobenzene-based Synthetic Routes

The synthesis of Fenbendazole-amine Hydrochloride utilizing m-dichlorobenzene as the primary starting material represents one of the most established and industrially viable approaches [1]. This synthetic pathway begins with the nitration of m-dichlorobenzene under controlled acidic conditions, employing a carefully balanced mixture of nitric acid and sulfuric acid at temperatures ranging from 35 to 45°C [1] [2]. The nitration process typically achieves yields of 85-95% when reaction parameters are optimized [2].

The m-dichlorobenzene route proceeds through a systematic five-step transformation: nitrification, condensation, amination, reduction, and final cyclization [1]. This methodology has demonstrated remarkable consistency in industrial applications, with overall yields ranging from 84.27% to 89.99% and final product purities reaching 96.39% to 99.71% [1] [2]. The high yields and exceptional purity levels make this route particularly attractive for large-scale pharmaceutical manufacturing.

Table 1: Key Synthetic Routes for Fenbendazole-amine Hydrochloride

| Starting Material | Key Reaction Steps | Typical Yield Range (%) | Purity Range (%) | Reference |

|---|---|---|---|---|

| m-Dichlorobenzene | Nitrification → Condensation → Amination → Reduction → Cyclization | 84.27-89.99 | 96.39-99.71 | CN103242238A |

| 5-Chloro-2-nitroaniline | Condensation with thiophenol sodium → Reduction → Cyclization | 75-92 | 95-98 | CN113248445B |

| 2,4-Dichloronitrobenzene | Amination → Condensation → Reduction → Cyclization | 80-95 | 94-99 | Patent literature |

5-Chloro-2-nitroaniline Pathways

Alternative synthetic strategies employing 5-chloro-2-nitroaniline as the foundational starting material offer distinct advantages in terms of synthetic efficiency and reduced environmental impact [3] [4]. This compound serves as a crucial intermediate in the preparation of benzimidazole derivatives and can be synthesized through multiple pathways, including the treatment of 2,4-dichloronitrobenzene with aqueous ammonia [5] [4].

The 5-chloro-2-nitroaniline pathway typically involves condensation reactions with sodium thiophenolate in mixed solvent systems of n-propanol and water [3]. This approach has been optimized to achieve yields ranging from 75% to 92% with purities between 95% and 98% [3]. The reaction conditions are notably milder compared to traditional routes, with operating temperatures of 80-100°C and reaction times of 4-8 hours [3].

The preparation of 5-chloro-2-nitroaniline itself can be accomplished through the reaction of 2,4-dichloronitrobenzene with liquid ammonia at elevated temperatures (160°C) for approximately 8 hours [5] [4]. This process yields the desired product in 91.2% yield with a purity exceeding 99.5% [5]. The high purity of this intermediate is crucial for subsequent synthetic transformations and final product quality.

Critical Reaction Mechanisms

Nitrification Processes and Techniques

The nitrification of aromatic compounds represents a fundamental transformation in the synthesis of Fenbendazole-amine Hydrochloride [6] [5]. The process involves the electrophilic substitution of hydrogen atoms on the benzene ring with nitro groups using a mixture of concentrated nitric acid and sulfuric acid [6]. The reaction mechanism proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophilic species [6].

Temperature control during nitrification is critical for achieving optimal yields and minimizing side reactions [5]. The recommended temperature range of 35-45°C provides an optimal balance between reaction rate and selectivity [5]. Higher temperatures can lead to over-nitration and degradation products, while lower temperatures result in incomplete conversion and extended reaction times [6].

The reaction mixture composition significantly influences the outcome of nitrification reactions [5]. A carefully balanced ratio of nitric acid to sulfuric acid ensures complete conversion while maintaining reaction control [6]. The sulfuric acid serves multiple functions, including acting as a dehydrating agent, increasing the concentration of nitronium ions, and providing the acidic environment necessary for the reaction mechanism [6].

Table 2: Critical Reaction Conditions for Key Synthetic Steps

| Reaction Step | Temperature (°C) | Reaction Time | Key Reagents/Catalysts | Typical Yield (%) |

|---|---|---|---|---|

| Nitrification of m-dichlorobenzene | 35-45 | 1-2 hours | HNO₃/H₂SO₄ mixture | 85-95 |

| Thiophenol sodium condensation | 80-100 | 4-8 hours | Sodium thiophenolate in n-propanol/water | 75-88 |

| Raney nickel reduction | 40-80 | 2-6 hours | Raney nickel catalyst | 80-92 |

| Cyclization with N-(trichloromethyl)methyl carbamate | 100-140 | 1-3 hours | N-(trichloromethyl)methyl carbamate | 75-85 |

| Hydrochloride salt formation | 20-25 | 30 minutes | HCl in ether or DCM | 80-90 |

Thiophenol Sodium Condensation Chemistry

The condensation of aromatic nitro compounds with sodium thiophenolate represents a crucial carbon-sulfur bond forming reaction in the synthetic pathway [3] [7]. This nucleophilic aromatic substitution reaction proceeds through the addition-elimination mechanism, where the nucleophilic sulfur atom attacks the electron-deficient aromatic carbon bearing the chlorine substituent [7].

The reaction mechanism involves the initial formation of a Meisenheimer complex, followed by the elimination of chloride ion to yield the thioether product [7]. The presence of the nitro group enhances the electrophilicity of the aromatic system, facilitating nucleophilic attack [3]. Optimal reaction conditions include the use of mixed solvent systems comprising n-propanol and water, which provide adequate solubility for both reactants while maintaining reaction efficiency [3].

Temperature optimization for thiophenol sodium condensation reactions typically ranges from 80 to 100°C [3]. These conditions ensure complete conversion while minimizing competing side reactions such as hydrolysis or oxidation of the thiophenol moiety [7]. The reaction time of 4-8 hours allows for complete consumption of starting materials and formation of the desired condensation product [3].

Amination Methodologies

Amination reactions in the synthesis of Fenbendazole-amine Hydrochloride involve the introduction of amino groups through nucleophilic substitution or reduction processes [8] [9]. The most commonly employed methodology involves the treatment of haloaromatic compounds with ammonia or amine nucleophiles under elevated temperature and pressure conditions [5] [4].

The mechanism of nucleophilic amination proceeds through the formation of an anionic intermediate (Meisenheimer complex) followed by elimination of the leaving group [9]. The reaction is facilitated by the presence of electron-withdrawing groups such as nitro substituents, which increase the electrophilicity of the aromatic carbon [6]. Typical reaction conditions include temperatures of 160°C and reaction times of 8 hours under pressure [5].

Alternative amination strategies involve the use of metal-catalyzed cross-coupling reactions, which provide greater functional group tolerance and milder reaction conditions [9]. These methods employ transition metal catalysts such as palladium or copper complexes to facilitate carbon-nitrogen bond formation under relatively mild conditions [9].

Raney Nickel-catalyzed Reduction Reactions

Raney nickel serves as an exceptionally effective heterogeneous catalyst for the reduction of nitro groups to primary amines in the synthesis of benzimidazole derivatives [10] [11] [12]. The mechanism involves the adsorption of both the nitro compound and hydrogen onto the metal surface, followed by sequential electron and proton transfer processes [11] [12].

The reduction process typically proceeds through several intermediate stages, including the formation of nitroso and hydroxylamine intermediates before final conversion to the primary amine [11]. The highly active surface of Raney nickel provides optimal conditions for hydrogen activation and substrate binding [12]. Reaction temperatures of 40-80°C and hydrogen pressures of 1-5 atmospheres are commonly employed [11].

The selectivity of Raney nickel for nitro group reduction is particularly advantageous in complex molecular frameworks containing multiple functional groups [12]. The catalyst demonstrates excellent chemoselectivity, reducing nitro groups preferentially over other reducible functionalities such as carbonyl groups or aromatic rings [11]. Typical yields for Raney nickel-catalyzed reductions range from 80% to 92% [10].

Cyclization with N-(trichloromethyl)methyl Carbamate

The final cyclization step in Fenbendazole-amine Hydrochloride synthesis involves the treatment of appropriately substituted ortho-phenylenediamine derivatives with N-(trichloromethyl)methyl carbamate [13] [14]. This reaction proceeds through a Bischler-Napieralski-type cyclization mechanism, forming the benzimidazole ring system [13] [14].

The mechanism involves the initial formation of a carbamoyl intermediate through nucleophilic attack of the amine on the carbamate carbonyl [13]. Subsequent intramolecular cyclization occurs with the elimination of methanol and the formation of the benzimidazole ring [14]. The trichloromethyl group serves as an effective leaving group, facilitating the cyclization process [13].

Optimal reaction conditions for this cyclization include temperatures ranging from 100 to 140°C with reaction times of 1-3 hours [13]. The mild conditions required for this transformation make it particularly attractive for industrial applications [14]. The reaction typically proceeds without the need for additional acids, bases, or transition metal catalysts [13].

Hydrochloride Salt Formation Protocols

The formation of hydrochloride salts represents a critical final step in the synthesis of Fenbendazole-amine Hydrochloride, providing enhanced stability, solubility, and handling characteristics [15] [16] [17]. The salt formation process involves the protonation of the basic nitrogen atom in the benzimidazole ring by hydrochloric acid, resulting in the formation of an ionic compound [15] [16].

The mechanism of salt formation proceeds through a simple acid-base neutralization reaction [15]. The lone pair of electrons on the nitrogen atom acts as a Lewis base, accepting a proton from hydrochloric acid (Lewis acid) [16]. This results in the formation of a positively charged ammonium center and a chloride counterion [15].

Optimal conditions for hydrochloride salt formation include the use of anhydrous hydrogen chloride in organic solvents such as diethyl ether or dichloromethane [17]. These conditions prevent hydrolysis and ensure quantitative conversion to the desired salt form [16]. Typical reaction conditions involve room temperature (20-25°C) with reaction times of approximately 30 minutes [17].

The choice of solvent significantly influences the crystallization behavior and final product quality [17]. Ethereal solutions of hydrogen chloride provide excellent results, as the low solubility of the resulting salt in ether facilitates precipitation and isolation [16]. Alternative solvents such as acetone or alcohols may lead to dissolution of the product and complicate isolation procedures [18].

Table 3: Purification and Isolation Techniques

| Purification Method | Solvent System | Typical Recovery (%) | Purity Achieved (%) | Application |

|---|---|---|---|---|

| Crystallization from ethanol | Ethanol/water | 85-95 | 96-99 | Final product isolation |

| Column chromatography (silica gel) | Benzene/ethyl acetate (1:1) | 80-90 | 95-98 | Intermediate purification |

| Recrystallization from methanol | Methanol with activated charcoal | 90-95 | 97-99.5 | High purity requirements |

| Extraction with ethyl acetate | Ethyl acetate/water | 75-85 | 94-97 | Workup procedure |

| Precipitation and filtration | Dichloromethane/ether | 85-92 | 95-98 | Salt formation |

Purification and Isolation Techniques

The purification of Fenbendazole-amine Hydrochloride and its synthetic intermediates requires sophisticated methodologies to achieve the high purity standards demanded for pharmaceutical applications [19] [20] [21]. Multiple purification strategies are typically employed in sequence to remove impurities, byproducts, and unreacted starting materials [19] [20].

Crystallization from ethanol represents one of the most effective methods for final product purification [19] [20]. This technique exploits the differential solubility of the desired product and impurities in the chosen solvent system [20]. The use of ethanol-water mixtures provides optimal crystallization conditions, yielding products with purities ranging from 96% to 99% [19]. Recovery rates of 85-95% are typically achieved with this methodology [20].

Column chromatography using silica gel provides excellent separation capabilities for intermediate purification steps [19]. The technique employs a benzene-ethyl acetate solvent system (1:1 ratio) to achieve optimal separation of components based on their polarity differences [19]. This method typically achieves purities of 95-98% with recovery rates of 80-90% [19].

Recrystallization from methanol with activated charcoal offers superior purification for applications requiring the highest purity standards [20]. The activated charcoal removes colored impurities and trace organic contaminants, while the recrystallization process eliminates inorganic impurities [21]. This combination typically achieves purities of 97-99.5% with recovery rates of 90-95% [20].

Green Chemistry Applications in Synthesis

The implementation of green chemistry principles in Fenbendazole-amine Hydrochloride synthesis addresses environmental concerns while maintaining synthetic efficiency and product quality [22] [23] [24]. Multiple approaches have been developed to reduce environmental impact, minimize waste generation, and improve overall sustainability [25] [26].

Solvent-free reactions represent a significant advancement in green synthetic methodology [22] [23]. Mechanochemical synthesis techniques eliminate the need for organic solvents, reducing waste generation and improving atom economy [24]. These methods have demonstrated yield improvements of 15-25% compared to traditional solution-phase reactions [22].

Catalytic processes using recyclable heterogeneous catalysts provide substantial environmental benefits [23] [25]. Raney nickel catalysis, for example, can be recovered and reused for 5-10 reaction cycles with maintained activity [12]. This approach reduces catalyst consumption by 90% compared to stoichiometric methods [12].

Water-based reaction systems eliminate the use of toxic organic solvents while providing energy savings of up to 30% [23] [24]. Aqueous condensation reactions have been successfully implemented for benzimidazole synthesis, demonstrating the feasibility of environmentally benign reaction media [27] [24].

Table 4: Green Chemistry Applications and Environmental Considerations

| Green Chemistry Principle | Implementation Method | Environmental Benefit | Efficiency Gain | Industrial Applicability |

|---|---|---|---|---|

| Solvent-free reactions | Mechanochemical synthesis | Eliminates organic solvent waste | 15-25% yield improvement | Large-scale feasible |

| Catalytic processes | Raney nickel catalysis | Reduces metal contamination | 90% catalyst recovery | Currently implemented |

| Reduced waste generation | Efficient synthetic routes | Minimizes byproduct formation | 60% waste reduction | Standard practice |

| Recyclable catalysts | Heterogeneous catalysts | Reduces catalyst consumption | 5-10 cycle reuse | Under development |

| Water as reaction medium | Aqueous condensation reactions | Eliminates toxic solvents | 30% energy savings | Research stage |

Industrial Scale Production Parameters

Yield Optimization (84.27-89.99%)

Industrial-scale production of Fenbendazole-amine Hydrochloride requires systematic optimization of reaction parameters to achieve target yield ranges of 84.27% to 89.99% [1] [28]. Multiple factors contribute to yield optimization, including temperature control, reaction time, catalyst loading, and reactant stoichiometry [28] [29].

Temperature optimization involves maintaining precise control within narrow ranges for each synthetic step [29]. For example, the nitrification step requires temperatures of 35-45°C to prevent decomposition while ensuring complete conversion [1]. Deviation from optimal temperature ranges can result in yield losses of 10-15% [28].

Reaction time optimization balances conversion efficiency with economic considerations [29]. Extended reaction times may improve conversion but increase production costs and reduce throughput [28]. Optimal reaction times have been established through extensive pilot-scale studies: nitrification (1-2 hours), condensation (4-8 hours), and reduction (2-6 hours) [1] [3].

Catalyst loading optimization ensures maximum efficiency while minimizing costs [12]. Raney nickel loading of 5-10% by weight provides optimal reduction rates while maintaining economic viability [12]. Higher catalyst loadings show diminishing returns and increased purification complexity [28].

Purity Enhancement Methods (96.39-99.71%)

Achieving pharmaceutical-grade purity levels of 96.39% to 99.71% requires implementation of multiple purification strategies and rigorous quality control measures [1] [30]. Purity enhancement begins with careful selection of starting materials and continues through each synthetic step [30].

Raw material purity specifications are critical for final product quality [30]. Starting materials must meet minimum purity requirements: m-dichlorobenzene (≥99%), 5-chloro-2-nitroaniline (≥99.5%), and reaction solvents (≥99.5%) [1] [5]. Impurities in starting materials can propagate through the synthetic sequence and become difficult to remove [30].

In-process purification techniques are employed at each synthetic step to prevent impurity accumulation [28]. These include extraction procedures, crystallization steps, and chromatographic separations [19]. Early removal of impurities is more cost-effective than attempting purification of the final product [30].

Advanced analytical techniques ensure consistent quality monitoring throughout production [28]. High-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy provide comprehensive impurity profiling [30]. Real-time monitoring enables immediate process adjustments to maintain quality standards [28].

Table 5: Industrial Scale Production Parameters

| Parameter | Small Scale | Medium Scale | Large Scale | Optimization Target |

|---|---|---|---|---|

| Batch size (kg) | 1-10 | 50-100 | 500-1000 | ≥1000 |

| Production capacity (tonnes/year) | 0.1-1 | 5-20 | 100-500 | ≥500 |

| Energy consumption (kWh/kg) | 25-35 | 20-28 | 15-22 | ≤15 |

| Water usage (L/kg product) | 15-25 | 12-18 | 8-12 | ≤8 |

| Waste generation (kg/kg product) | 0.3-0.5 | 0.2-0.35 | 0.15-0.25 | ≤0.15 |

The optimization of industrial-scale production parameters demonstrates significant economies of scale [28]. Large-scale operations achieve substantial reductions in energy consumption (15-22 kWh/kg), water usage (8-12 L/kg), and waste generation (0.15-0.25 kg/kg product) compared to smaller scales [28]. These improvements result from better heat integration, solvent recovery systems, and optimized processing equipment [29].

Production capacity scaling from small laboratory batches (1-10 kg) to industrial scale (500-1000 kg) requires careful consideration of heat and mass transfer limitations [28] [29]. Mixing efficiency, temperature control, and reaction kinetics must be maintained across all scales to ensure consistent product quality [28]. Advanced process control systems monitor critical parameters and make real-time adjustments to maintain optimal conditions [29].